molecular formula C12H16INO B14833773 2-Tert-butyl-5-cyclopropoxy-4-iodopyridine

2-Tert-butyl-5-cyclopropoxy-4-iodopyridine

Cat. No.: B14833773
M. Wt: 317.17 g/mol
InChI Key: RXDOQANNJWFSFL-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-cyclopropoxy-4-iodopyridine is an organic compound with the molecular formula C12H16INO It is a derivative of pyridine, characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-cyclopropoxy-4-iodopyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butyl-5-hydroxy-4-iodopyridine and cyclopropyl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Procedure: The starting materials are dissolved in a suitable solvent, such as dimethylformamide or tetrahydrofuran, and the reaction mixture is heated to a specific temperature (e.g., 80-100°C) for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-5-cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.

Major Products:

    Substitution Reactions: Products include azido, thiol, or amine derivatives of the original compound.

    Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-Tert-butyl-5-cyclopropoxy-4-iodopyridine has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-cyclopropoxy-4-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    2-Tert-butyl-4-cyclopropoxy-5-iodopyridine: A structural isomer with similar properties but different substitution patterns.

    2-Tert-butyl-5-iodo-4-methoxypyridine: Another derivative with a methoxy group instead of a cyclopropoxy group.

Uniqueness: 2-Tert-butyl-5-cyclopropoxy-4-iodopyridine is unique due to the combination of the tert-butyl, cyclopropoxy, and iodine substituents on the pyridine ring

Properties

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

2-tert-butyl-5-cyclopropyloxy-4-iodopyridine

InChI

InChI=1S/C12H16INO/c1-12(2,3)11-6-9(13)10(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

RXDOQANNJWFSFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)I)OC2CC2

Origin of Product

United States

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